![molecular formula C7H12N4O8 B14583469 2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid CAS No. 61383-49-1](/img/structure/B14583469.png)
2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane backbone with nitroazanediyl groups and diacetic acid functionalities, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-diaminopropane with nitro-substituted acetic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or dichloromethane, with the addition of a suitable catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and binding affinity. The diacetic acid moieties may also play a role in chelation and coordination with metal ions, affecting the compound’s overall activity and function.
Comparison with Similar Compounds
Similar compounds to 2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid include:
2,2’-[Propane-1,3-diylbis(azanediyl)]diacetic acid: Lacks the nitro groups, resulting in different reactivity and applications.
2,2’-[Propane-1,3-diylbis(nitroazanediyl)]tetraacetic acid: Contains additional acetic acid groups, which may enhance its chelating properties. The uniqueness of 2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid lies in its specific combination of nitro and diacetic acid functionalities, providing distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61383-49-1 |
|---|---|
Molecular Formula |
C7H12N4O8 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
2-[3-[carboxymethyl(nitro)amino]propyl-nitroamino]acetic acid |
InChI |
InChI=1S/C7H12N4O8/c12-6(13)4-8(10(16)17)2-1-3-9(11(18)19)5-7(14)15/h1-5H2,(H,12,13)(H,14,15) |
InChI Key |
HPPKSNZWELXVIC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)[N+](=O)[O-])CN(CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


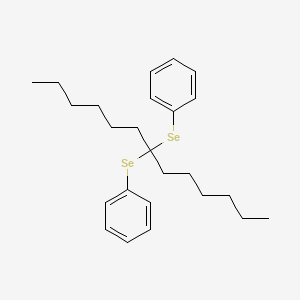
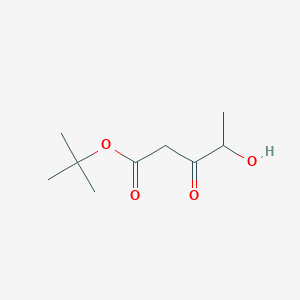



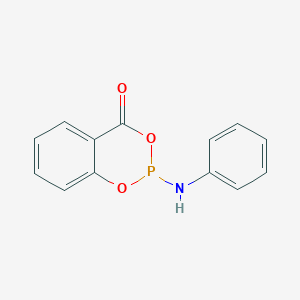

![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
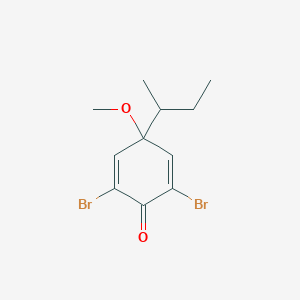
![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)
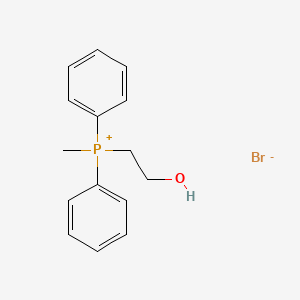
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
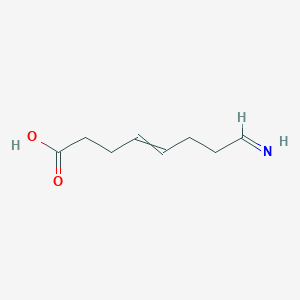
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
